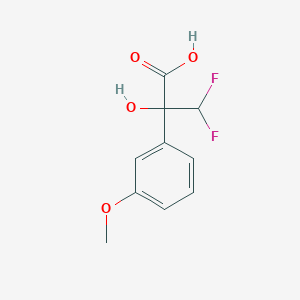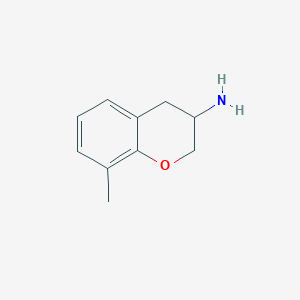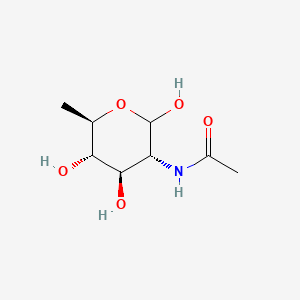
N-Acetyl-D-Quinovosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetylquinovosamine (2-acetamido-2,6-di-deoxy-D-glucose, D-QuiNAc) is a relatively rare amino sugar residue found in the glycans of a few pathogenic gram-negative bacteria. It plays a role in infection and is also found in some gram-positive bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of D-QuiNAc involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-4-keto-4,6-deoxy-GlcNAc by a UDP-N-acetylglucosamine C4,6-dehydratase enzyme. This intermediate is then reduced to UDP-N-acetyl-quinovosamine by a UDP-4-reductase enzyme in the presence of NADPH .
Industrial Production Methods
化学反応の分析
Types of Reactions
D-QuiNAc undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction reactions and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include various derivatives of D-QuiNAc, such as UDP-4-keto-4,6-deoxy-GlcNAc and UDP-N-acetyl-quinovosamine .
科学的研究の応用
D-QuiNAc has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex glycans and glycoproteins.
Biology: Studied for its role in bacterial infection and its presence in bacterial polysaccharides.
Medicine: Potential target for the development of novel antimicrobial drugs.
Industry: Used in the production of glycan-based materials and as a research tool in glycoscience
作用機序
The mechanism of action of D-QuiNAc involves its incorporation into bacterial glycans, where it can affect the structure and function of these molecules. The enzymes involved in its biosynthesis, such as UDP-N-acetylglucosamine C4,6-dehydratase and UDP-4-reductase, play crucial roles in its formation and incorporation into glycans .
類似化合物との比較
Similar Compounds
N-acetylglucosamine (GlcNAc): A common amino sugar found in many organisms.
N-acetylgalactosamine (GalNAc): Another amino sugar with similar structure and function.
Uniqueness
D-QuiNAc is unique due to its relatively rare occurrence and specific role in bacterial infection. Unlike GlcNAc and GalNAc, which are more widespread, D-QuiNAc is primarily found in certain pathogenic bacteria .
特性
分子式 |
C8H15NO5 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6-,7-,8?/m1/s1 |
InChIキー |
XOCCAGJZGBCJME-ZQLGFOCFSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O)O |
正規SMILES |
CC1C(C(C(C(O1)O)NC(=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


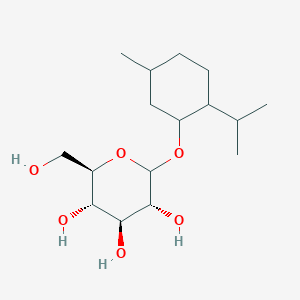
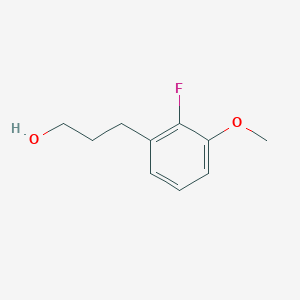

![1-[3-(3-Methylphenoxy)propyl]hydrazine](/img/structure/B12440588.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine](/img/structure/B12440589.png)
![tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate](/img/structure/B12440597.png)
![4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine](/img/structure/B12440603.png)
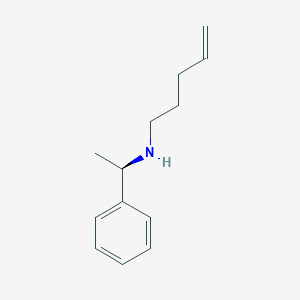
![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
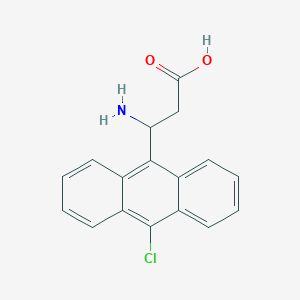
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)
